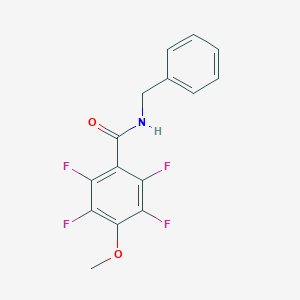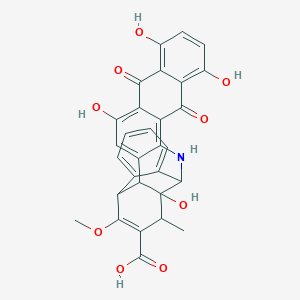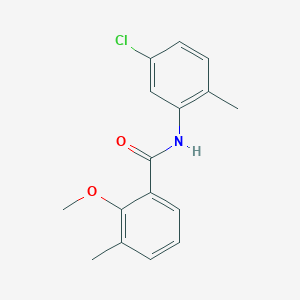
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a derivative of benzamide and has a complex structure that makes it an ideal candidate for research in different areas of science.
作用機序
The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide involves its ability to bind to specific enzymes and inhibit their activity. In the case of carbonic anhydrase, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition can have therapeutic implications in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide are dependent on the specific enzyme that it inhibits. In the case of carbonic anhydrase, inhibition of the enzyme can lead to a decrease in intraocular pressure and a reduction in the frequency of epileptic seizures. Inhibition of cholinesterase, on the other hand, can lead to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes.
実験室実験の利点と制限
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has several advantages as a research tool, including its high purity, stability, and specificity for certain enzymes. However, its complex structure and the specialized equipment required for its synthesis and purification can be a limitation for some research groups.
将来の方向性
There are several future directions for research involving 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide. One potential area of study is the development of new inhibitors based on the structure of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide. Another direction is the investigation of the potential environmental impact of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide and its derivatives. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide could be studied for its potential applications in the field of materials science, including the development of new polymers and coatings.
合成法
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide involves several steps that require specialized equipment and expertise. The most common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride with 3-methoxyaniline in the presence of a base. The resulting product is then purified using various techniques, including column chromatography, to obtain pure 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide.
科学的研究の応用
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide has been investigated for its potential as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase. These enzymes play important roles in various physiological processes and are involved in the pathogenesis of several diseases.
特性
製品名 |
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide |
|---|---|
分子式 |
C15H11F4NO3 |
分子量 |
329.25 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-methoxy-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H11F4NO3/c1-22-8-5-3-4-7(6-8)20-15(21)9-10(16)12(18)14(23-2)13(19)11(9)17/h3-6H,1-2H3,(H,20,21) |
InChIキー |
IRCOSSFAQARMQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)



![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)